Product packaging for Suc-Ala-Leu-Pro-Phe-AMC(Cat. No.:)

Suc-Ala-Leu-Pro-Phe-AMC

Cat. No.: B115650
M. Wt: 703.8 g/mol
InChI Key: SNPHBYYALNEWEY-HPEBZSCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BrP-LPA, aka LPA bromophosphonate, acts as both an Autotaxin inhibitor (94% inhibition at 10 μM) and pan LPA receptor antagonist (LPA1: 1.5 μM, LPA2: 1.4 μM, LPA3: 1.2 μM, LPA4: 0.27 μM). BrP-LPA inhibits the invasiveness of NIH3T3 ras ATX cells by 40% and decreases chemotaxis by 23%. BrP-LPA reduces the size of breast (MDA-MB-231), colon (HCT-116) and melanoma (B16F10) tumors in mouse models. It also attenuates collagen-induced arthritis PPARγ is not activated by BrP-LPA.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H45N5O9 B115650 Suc-Ala-Leu-Pro-Phe-AMC

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPHBYYALNEWEY-HPEBZSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

703.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic chymotrypsin substrate, N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC). This document details the enzymatic interaction, quantitative kinetic parameters, and a detailed experimental protocol for its use in assessing chymotrypsin activity.

Core Mechanism of Action

This compound is a synthetic peptide substrate specifically designed for the sensitive detection of chymotrypsin and chymotrypsin-like serine proteases. The fundamental principle of its action lies in the enzymatic cleavage of a specific peptide bond within the substrate, which liberates a highly fluorescent molecule.

The peptide sequence, Ala-Leu-Pro-Phe, is recognized by the active site of chymotrypsin. Chymotrypsin exhibits a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic amino acid residues, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). In this substrate, the Phenylalanine residue at the P1 position fits snugly into the S1 hydrophobic pocket of the chymotrypsin active site.

Upon binding, the catalytic triad of chymotrypsin (Serine-195, Histidine-57, and Aspartate-102) facilitates the hydrolysis of the amide bond between the Phenylalanine residue and the 7-amido-4-methylcoumarin (AMC) moiety. This cleavage event releases the AMC fluorophore. In its quenched, peptide-bound state, the AMC molecule exhibits minimal fluorescence. However, upon liberation, free AMC becomes highly fluorescent, emitting a strong signal that can be readily quantified. The intensity of the fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of chymotrypsin.

G cluster_0 Chymotrypsin Active Site cluster_1 Substrate cluster_2 Products Enzyme Chymotrypsin Peptide Suc-Ala-Leu-Pro-Phe Enzyme->Peptide Cleavage Fluorophore AMC (Fluorescent) Enzyme->Fluorophore Release Substrate This compound (Non-fluorescent) Substrate->Enzyme Binding

Diagram 1: Enzymatic cleavage of this compound by chymotrypsin.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the use of this compound and the resulting fluorophore.

ParameterValueSubstrate/MoleculeNotes
Michaelis Constant (Km) ~15 µMSuc-Ala-Ala-Pro-Phe-AMCData for the closely related substrate with Alanine at P3.[1]
Catalytic Rate Constant (kcat) ~1.5 s-1Suc-Ala-Ala-Pro-Phe-AMCData for the closely related substrate with Alanine at P3.[1]
Excitation Wavelength (λex) 340-360 nm7-Amino-4-methylcoumarin (AMC)Optimal excitation range for the liberated fluorophore.
Emission Wavelength (λem) 440-460 nm7-Amino-4-methylcoumarin (AMC)Fluorescence emission peak of the liberated fluorophore.

Experimental Protocols

This section provides a detailed methodology for a standard chymotrypsin activity assay using this compound.

Materials and Reagents
  • Chymotrypsin: Purified bovine pancreatic α-chymotrypsin.

  • Substrate: N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO).

  • Microplate Reader: Capable of fluorescence detection with excitation at ~355 nm and emission at ~460 nm.

  • 96-well black, flat-bottom microplates.

Experimental Workflow

G A Prepare Reagents B Prepare Substrate Stock (e.g., 10 mM in DMSO) A->B C Prepare Chymotrypsin Solution (in Assay Buffer) A->C D Add Assay Buffer to Wells E Add Substrate to Wells (Final concentration e.g., 50 µM) D->E F Pre-incubate at 37°C E->F G Initiate Reaction: Add Chymotrypsin Solution F->G H Measure Fluorescence Kinetics (Ex: 355 nm, Em: 460 nm) G->H I Data Analysis: Calculate Initial Velocity H->I

Diagram 2: Workflow for a chymotrypsin activity assay.
Detailed Procedure

  • Reagent Preparation:

    • Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM CaCl2) and allow it to equilibrate to the desired reaction temperature (e.g., 37°C).

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a working solution of chymotrypsin in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the appropriate volume of assay buffer to each well.

    • Add the this compound substrate to each well to achieve the desired final concentration (e.g., 50 µM). It is recommended to test a range of substrate concentrations to determine the Km.

    • Include appropriate controls:

      • No-enzyme control: Assay buffer and substrate without chymotrypsin to measure background fluorescence.

      • No-substrate control: Assay buffer and chymotrypsin without the substrate.

      • Inhibitor control (optional): Pre-incubate the enzyme with a known chymotrypsin inhibitor before adding the substrate.

  • Reaction Initiation and Measurement:

    • Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the enzymatic reaction by adding the chymotrypsin working solution to each well.

    • Immediately place the microplate in the fluorescence reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at approximately 355 nm and emission at approximately 460 nm. Record data points every 30-60 seconds for a period of 10-30 minutes, ensuring the reaction remains in the initial linear phase.

  • Data Analysis:

    • For each sample, plot the fluorescence intensity as a function of time.

    • Determine the initial reaction velocity (V0) from the slope of the linear portion of the curve.

    • If a standard curve of free AMC is prepared, the fluorescence units can be converted to the concentration of the product formed per unit of time.

    • For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

References

An In-depth Technical Guide to the Chymotrypsin Substrate: Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic chymotrypsin substrate, N-Succinyl-Alaninyl-Leucinyl-Prolyl-Phenylalaninyl-7-Amino-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC). This document details its biochemical properties, the kinetics of its interaction with chymotrypsin, and standardized experimental protocols for its use in research and drug development.

While specific kinetic data for this compound is limited in publicly available literature, this guide will leverage data from the closely related and commonly used substrate, N-Succinyl-Alaninyl-Alaninyl-Prolyl-Phenylalaninyl-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC). The substitution of Alanine for Leucine is generally considered to have a minor impact on the substrate's utility for measuring chymotrypsin activity, given chymotrypsin's primary specificity for the P1 position (Phenylalanine in this case). This assumption will be maintained throughout this guide.

Core Concepts

This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of chymotrypsin activity. The peptide sequence is engineered to be a target for chymotrypsin, which preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like Phenylalanine. The C-terminus of the peptide is conjugated to 7-Amino-4-methylcoumarin (AMC), a fluorescent reporter. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by chymotrypsin between the Phenylalanine and AMC residues, free AMC is released, which produces a strong fluorescent signal. The rate of this fluorescence increase is directly proportional to the chymotrypsin activity.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of the AMC fluorophore and the related Suc-Ala-Ala-Pro-Phe-AMC substrate is presented below.

PropertyValueReference
Substrate Suc-Ala-Ala-Pro-Phe-AMC[1]
Molecular FormulaC₃₄H₃₉N₅O₉[1]
Molecular Weight661.7 g/mol [1]
Fluorophore 7-Amino-4-methylcoumarin (AMC)[1]
Excitation Maximum (λex)340-380 nm[2][3]
Emission Maximum (λem)440-460 nm[2][3]

Enzymatic Reaction Kinetics

The interaction between chymotrypsin and its substrate can be described by Michaelis-Menten kinetics. The following table summarizes the reported kinetic parameters for the interaction of α-chymotrypsin with Suc-Ala-Ala-Pro-Phe-AMC.

Kinetic ParameterValueEnzymeConditionsReference
K_m15 µMα-chymotrypsinNot specified[4]
k_cat1.5 s⁻¹α-chymotrypsinNot specified[4]

Experimental Protocols

This section provides detailed methodologies for utilizing this compound in chymotrypsin activity assays.

General Chymotrypsin Activity Assay

This protocol is a standard method for determining chymotrypsin activity in a sample.

Materials:

  • Chymotrypsin Assay Buffer (e.g., 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween)[5]

  • This compound substrate

  • Dimethyl sulfoxide (DMSO)

  • Purified chymotrypsin (for positive control)

  • Chymotrypsin inhibitor (e.g., chymostatin, for negative control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the substrate stock solution in Chymotrypsin Assay Buffer to the desired working concentration (e.g., 2X final concentration).

    • Prepare a stock solution of purified chymotrypsin in an appropriate buffer (e.g., 1 mM HCl) and dilute to a working concentration in Chymotrypsin Assay Buffer.

    • Prepare samples (e.g., cell lysates, purified protein) in Chymotrypsin Assay Buffer.

  • Assay Setup:

    • Add 50 µL of sample, positive control, or negative control to the wells of the 96-well plate.

    • For the negative control, pre-incubate the sample with a chymotrypsin inhibitor before adding the substrate.

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).[2]

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 30-60 seconds).[2]

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

    • Chymotrypsin activity can be calculated using a standard curve generated with free AMC.

Determination of K_m and V_max

This protocol outlines the procedure for determining the Michaelis-Menten kinetic parameters for chymotrypsin with the this compound substrate.

Materials:

  • Same as the general activity assay.

Procedure:

  • Reagent Preparation:

    • Prepare a range of substrate concentrations in Chymotrypsin Assay Buffer.

    • Prepare a fixed concentration of purified chymotrypsin in Chymotrypsin Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing the fixed enzyme concentration and varying substrate concentrations.

  • Measurement:

    • Measure the initial reaction velocity (V₀) for each substrate concentration as described in the general activity assay.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values of K_m and V_max.

Visualizations

Enzymatic Cleavage of this compound

Enzymatic_Cleavage Substrate This compound ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Chymotrypsin Chymotrypsin Chymotrypsin Products Suc-Ala-Leu-Pro-Phe + AMC (Fluorescent) ES_Complex->Products Cleavage

Caption: Enzymatic cleavage of the substrate by chymotrypsin.

Experimental Workflow for Chymotrypsin Activity Assay

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme, Samples) B Dispense Samples/Controls into 96-well Plate A->B C Initiate Reaction with Substrate B->C D Kinetic Measurement of Fluorescence C->D E Data Analysis (Calculate Reaction Rate) D->E Chymotrypsin_Signaling Chymotrypsin Chymotrypsin PAR2 PAR2 (Protease-Activated Receptor 2) Chymotrypsin->PAR2 Cleavage & Activation G_Protein G-Protein Activation PAR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK MAPK Cascade (ERK1/2) Ca_PKC->MAPK Transcription Gene Transcription (e.g., Cytokines) MAPK->Transcription

References

Technical Guide: Analysis of Protease Activity using Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Succinyl-Alanine-Leucine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC). It is designed for use in the quantitative determination of protease activity, particularly chymotrypsin and chymotrypsin-like enzymes. The core of this assay lies in the enzymatic cleavage of the peptide, which liberates the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule from the non-fluorescent substrate.

Core Principle

The Suc-Ala-Leu-Pro-Phe peptide sequence serves as a specific recognition site for certain proteases. When conjugated to AMC, the fluorescence of the coumarin group is quenched.[1][2] Upon enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC, the free AMC is released. This release results in a significant increase in fluorescence, which can be monitored over time to determine the rate of the enzymatic reaction.

Spectral Properties

The key to this fluorometric assay is the spectral properties of the liberated 7-Amino-4-methylcoumarin (AMC). The excitation and emission maxima for AMC are in the ultraviolet and blue regions of the spectrum, respectively. While the intact substrate exhibits minimal fluorescence, the free AMC is strongly fluorescent.

Quantitative Spectral Data for 7-Amino-4-methylcoumarin (AMC)
ParameterWavelength Range (nm)Source
Excitation Maximum340 - 360[3][4]
341[5][6][7]
344[8]
345[1]
351[6][9]
380[9]
390[10][11]
Emission Maximum430[6][9]
440[3][8][12]
441[5][6][7]
444[11]
445[1][12]
460[3][4][9][10][13]

Experimental Protocol: Measuring Protease Activity

This section provides a generalized protocol for a microplate-based kinetic assay to measure the activity of a protease using this compound.

Materials:

  • This compound substrate

  • Protease of interest (e.g., chymotrypsin)

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and cofactors)

  • DMSO (for dissolving the substrate)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation and emission filters for AMC

Procedure:

  • Substrate Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). This stock should be stored at -20°C and protected from light.[10]

  • Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution to the desired final concentration in the assay buffer. The optimal concentration may need to be determined empirically but is often in the low micromolar range.

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. The concentration will depend on the specific activity of the enzyme.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the working substrate solution to each well.

    • To initiate the reaction, add the enzyme solution to the wells. A control well should receive buffer instead of the enzyme solution to measure background fluorescence.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Excitation: 360 nm, Emission: 460 nm).[4]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.

    • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity of the reaction.

    • The rate of the reaction can be calculated from the slope of this linear portion and converted to the amount of released AMC using a standard curve generated with known concentrations of free AMC.

Visualizing the Mechanism

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Cleavage sub This compound (Non-fluorescent) enz Protease sub->enz prod1 Suc-Ala-Leu-Pro-Phe enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release Experimental_Workflow prep_sub Prepare Substrate Solution mix Mix Substrate and Enzyme in Microplate Well prep_sub->mix prep_enz Prepare Enzyme Solution prep_enz->mix measure Measure Fluorescence Increase (e.g., Ex: 360 nm, Em: 460 nm) mix->measure analyze Calculate Reaction Rate measure->analyze

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Assay Using Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a key serine protease, plays a crucial role in protein digestion by specifically cleaving peptide bonds C-terminal to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] Its activity is fundamental in various physiological processes, and its dysregulation is implicated in several diseases. The fluorogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC), also known as Suc-AAPF-AMC, provides a sensitive and continuous kinetic method for measuring chymotrypsin activity.[2][3][4] Upon enzymatic cleavage by chymotrypsin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be monitored to quantify enzyme activity.[5] This document provides a detailed protocol for utilizing Suc-Ala-Ala-Pro-Phe-AMC in a chymotrypsin assay, including data presentation and a workflow diagram.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate Suc-Ala-Ala-Pro-Phe-AMC by chymotrypsin. The cleavage of the amide bond between the phenylalanine and the AMC moiety releases the fluorophore, 7-amino-4-methylcoumarin. The rate of increase in fluorescence intensity is directly proportional to the chymotrypsin activity.

Quantitative Data Summary

The following table summarizes key quantitative data for the Suc-Ala-Leu-Pro-Phe-AMC chymotrypsin assay, compiled from various sources.

ParameterValueSource
Substrate Information
Full NameN-Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-Amino-4-methylcoumarin[3][5]
Common AbbreviationSuc-Ala-Ala-Pro-Phe-AMC or Suc-AAPF-AMC[2][3][5]
Molecular FormulaC34H39N5O9[3][5]
Molecular Weight661.7 g/mol [3][5]
Fluorophore (AMC) Properties
Excitation Wavelength340-380 nm[4][5]
Emission Wavelength440-460 nm[4][5]
Kinetic Parameters (α-chymotrypsin)
Km15 µM[3]
kcat1.5 s⁻¹[3]
Assay Conditions
Assay Buffer50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween[6]
Final Substrate Concentration5 µM[6]
Final Enzyme Concentration1.25 nM[6]
Solvent for Stock SolutionsDMSO[5][6]

Experimental Protocol

This protocol outlines the steps for performing a chymotrypsin activity assay using the fluorogenic substrate this compound in a 96-well plate format.

Materials and Reagents
  • α-Chymotrypsin (bovine pancreatic, TLCK-treated)

  • Suc-Ala-Ala-Pro-Phe-AMC (fluorogenic substrate)[2][4]

  • Dimethyl sulfoxide (DMSO), anhydrous[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.1, 1 mM EDTA, 0.01% Tween-20[6]

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[1]

  • Standard fluorophore (e.g., 7-amino-4-methylcoumarin) for calibration curve

Reagent Preparation
  • Assay Buffer Preparation : Prepare a solution of 50 mM Tris-HCl, 1 mM EDTA, and 0.01% Tween-20 in ultrapure water. Adjust the pH to 8.1 at room temperature.

  • Substrate Stock Solution : Prepare a 10 mM stock solution of Suc-Ala-Ala-Pro-Phe-AMC in anhydrous DMSO.[6] Store this stock solution at -20°C or -80°C, protected from light.[2][7]

  • Enzyme Stock Solution : Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. Aliquot and store at -80°C.

  • Working Enzyme Solution : Immediately before the assay, dilute the chymotrypsin stock solution to the desired final concentration (e.g., 2.5 nM for a final concentration of 1.25 nM in the well) using the Assay Buffer. Keep the diluted enzyme on ice.

  • Working Substrate Solution : Dilute the substrate stock solution to the desired final concentration (e.g., 10 µM for a final concentration of 5 µM in the well) using the Assay Buffer.

Assay Procedure
  • Prepare the Microplate : Add the following reagents to the wells of a 96-well black microplate:

    • Sample Wells : 50 µL of the working enzyme solution.

    • Substrate Blank Wells : 50 µL of Assay Buffer.

    • Enzyme Blank Wells : 50 µL of the working enzyme solution (to which a known chymotrypsin inhibitor can be added to determine background from other proteases).

  • Pre-incubation : Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the Reaction : Add 50 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.

  • Kinetic Measurement : Immediately place the microplate in a fluorescence plate reader and begin recording the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for a period of 15-30 minutes.[1]

Data Analysis
  • Calculate the Rate of Reaction : For each well, determine the rate of increase in fluorescence (RFU/min) from the linear portion of the kinetic curve.

  • Correct for Background : Subtract the rate of the substrate blank from the rates of the sample wells.

  • Determine Enzyme Activity : Convert the corrected rate of fluorescence increase to the rate of substrate hydrolysis (e.g., pmol/min) using a standard curve prepared with a known concentration of the free fluorophore (AMC).

  • Specific Activity : The specific activity of the enzyme can be calculated by dividing the enzyme activity by the amount of enzyme in the well (e.g., in mg or mol).

Experimental Workflow

The following diagram illustrates the key steps in the chymotrypsin assay protocol.

Chymotrypsin_Assay_Workflow Chymotrypsin Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween) plate_setup Set up 96-well Plate (Enzyme, Blanks) prep_buffer->plate_setup prep_substrate Prepare Substrate Stock (10 mM this compound in DMSO) initiate_reaction Add Working Substrate Solution prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Stock (1 mg/mL Chymotrypsin) prep_enzyme->plate_setup pre_incubation Pre-incubate at Assay Temperature plate_setup->pre_incubation pre_incubation->initiate_reaction kinetic_read Kinetic Fluorescence Reading (Ex: 380 nm, Em: 460 nm) initiate_reaction->kinetic_read calc_rate Calculate Rate of Fluorescence Increase kinetic_read->calc_rate correct_bkg Correct for Background Fluorescence calc_rate->correct_bkg determine_activity Determine Enzyme Activity using AMC Standard Curve correct_bkg->determine_activity calc_specific_activity Calculate Specific Activity determine_activity->calc_specific_activity

Caption: Workflow for the fluorometric chymotrypsin assay.

Signaling Pathway Diagram

The following diagram illustrates the enzymatic reaction mechanism.

Enzymatic_Reaction Enzymatic Cleavage of Fluorogenic Substrate cluster_reactants Reactants cluster_products Products Chymotrypsin α-Chymotrypsin Cleavage Chymotrypsin->Cleavage Enzymatic Cleavage Substrate This compound (Non-fluorescent) Cleaved_Peptide Suc-Ala-Leu-Pro-Phe Fluorophore AMC (Fluorescent) Cleavage->Cleaved_Peptide Cleavage->Fluorophore

Caption: Chymotrypsin cleaves the substrate, releasing a fluorescent product.

References

Determining Michaelis-Menten Constants (Km and Vmax) using the Fluorogenic Substrate Suc-Ala-Ala-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The synthetic peptide Suc-Ala-Ala-Pro-Phe-AMC is a widely utilized fluorogenic substrate for the sensitive and continuous assay of chymotrypsin and other chymotrypsin-like serine proteases.[1] This substrate is particularly valuable in enzyme kinetics studies, inhibitor screening, and drug discovery due to its high specificity and the convenience of a fluorescence-based readout.

The principle of the assay is based on the enzymatic cleavage of the amide bond between the phenylalanine (Phe) residue of the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon hydrolysis by the target protease, the highly fluorescent AMC molecule is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzyme's activity. By measuring the initial reaction velocities at various substrate concentrations, the Michaelis-Menten constants, Km and Vmax, can be determined. These parameters are fundamental for characterizing enzyme-substrate interactions and for assessing the potency of enzyme inhibitors.

The AMC fluorophore has a distinct excitation and emission profile, typically with an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm, which allows for sensitive detection with minimal interference from other sample components.[1] This application note provides a detailed protocol for determining the Km and Vmax of a protease using Suc-Ala-Ala-Pro-Phe-AMC, including reagent preparation, assay procedure, and data analysis.

Quantitative Data Summary

The following table summarizes the kinetic parameters for various proteases with the Suc-Ala-Ala-Pro-Phe-AMC substrate.

EnzymeKm (µM)Vmax (relative units)kcat (s⁻¹)Source
α-Chymotrypsin15-1.5[2]
Human Pancreatic Elastase---Substrate is applicable[3]
Cathepsin G---Substrate is applicable[3][4]

Note: The Vmax value is dependent on the enzyme concentration and assay conditions, and is therefore often reported in relative fluorescence units per unit of time. kcat, the turnover number, provides a more direct measure of the enzyme's catalytic efficiency.

Experimental Protocols

Reagent Preparation

a. Assay Buffer:

  • 50 mM Tris-HCl, pH 8.0

  • 100 mM NaCl

  • 10 mM CaCl₂

  • Alternative Buffer: 50 mM Tris pH 8.1, 1 mM EDTA, and 0.01% Tween.

b. Enzyme Stock Solution:

  • Prepare a stock solution of the protease (e.g., chymotrypsin) in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL.

  • Determine the active concentration of the enzyme through titration or by using the manufacturer's specifications.

  • For the assay, dilute the enzyme stock solution in assay buffer to the desired final concentration (e.g., 1-10 nM). Keep the enzyme solution on ice.

c. Substrate Stock Solution:

  • Dissolve Suc-Ala-Ala-Pro-Phe-AMC in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

d. AMC Standard Stock Solution:

  • Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.[5][6]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer dilute_substrate Create Substrate Dilution Series prep_buffer->dilute_substrate prep_enzyme Prepare Enzyme Stock initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Stock prep_substrate->dilute_substrate prep_amc Prepare AMC Standard amc_curve Generate AMC Standard Curve prep_amc->amc_curve add_reagents Add Substrate and Buffer to Microplate dilute_substrate->add_reagents add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence calc_velocity Calculate Initial Velocities measure_fluorescence->calc_velocity amc_curve->calc_velocity plot_data Plot Velocity vs. Substrate Concentration calc_velocity->plot_data fit_model Fit Data to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Experimental workflow for determining Km and Vmax.

AMC Standard Curve Protocol
  • Prepare a series of dilutions of the AMC standard stock solution in assay buffer, ranging from 0 µM to a concentration that is expected to be higher than the product concentration in the enzyme assay (e.g., 0, 1, 2.5, 5, 10, 25, 50 µM).[6]

  • Add a fixed volume of each AMC dilution to the wells of a black, flat-bottom 96-well plate.

  • Measure the fluorescence of each well using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).

  • Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of fluorescence increase in the enzyme assay to the rate of product formation in molar units.

Enzyme Kinetics Assay Protocol
  • Substrate Dilution Series: Prepare a serial dilution of the Suc-Ala-Ala-Pro-Phe-AMC substrate stock solution in assay buffer. The final concentrations in the assay should typically range from 0.1 * Km to 10 * Km. A suggested range to start with is 1, 2, 5, 10, 20, 50, and 100 µM.

  • Assay Plate Setup: In a black, flat-bottom 96-well plate, add the different concentrations of the substrate. Also include wells with substrate but no enzyme as a negative control to measure background hydrolysis.

  • Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C). To initiate the enzymatic reaction, add a fixed volume of the diluted enzyme solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively.

Data Analysis
  • Calculate Initial Velocities: For each substrate concentration, plot the fluorescence intensity (RFU) versus time. The initial velocity (v₀) is the initial linear slope of this curve.

  • Convert to Molar Units: Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve.

  • Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration ([S]).

  • Determine Km and Vmax: Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

    v₀ = (Vmax * [S]) / (Km + [S])

    The software will provide the best-fit values for Vmax and Km. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally more accurate.

Enzymatic Reaction Diagram

Caption: Enzymatic cleavage of Suc-Ala-Leu-Pro-Phe-AMC.

References

Application Note: Generation of a Standard Curve for 7-Amino-4-methylcoumarin (AMC) Fluorescence for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorogenic peptide substrates are essential tools for measuring the activity of specific proteases in biochemical assays. The substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC) is a fluorogenic substrate commonly used for the quantitative determination of chymotrypsin activity.[1][2] Upon enzymatic cleavage by a protease, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released.[3] The resulting fluorescence can be measured and is directly proportional to the enzymatic activity. To accurately quantify the amount of AMC released, and thus the enzyme activity, a standard curve of known AMC concentrations versus fluorescence intensity must be generated. This application note provides a detailed protocol for creating a reliable AMC standard curve.

Principle of the Assay

The core of this method lies in the fluorescence properties of AMC. When AMC is conjugated to the peptide sequence, its fluorescence is quenched.[3] Proteolytic cleavage of the amide bond between the peptide and AMC releases the free fluorophore.[3] Free AMC exhibits a significant increase in fluorescence intensity, which can be detected using a fluorescence plate reader or fluorometer.[3][4] By preparing a series of solutions with known AMC concentrations and measuring their corresponding fluorescence, a standard curve can be plotted. This curve then serves as a reference to determine the concentration of AMC produced in an enzymatic reaction.

Experimental Protocol

I. Materials and Reagents

  • 7-Amino-4-methylcoumarin (AMC) standard[5][6][7]

  • Dimethyl sulfoxide (DMSO), anhydrous, high quality[6]

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)[8]

  • Black, opaque 96-well microplate (Note: The type of microplate can affect fluorescence readings, so consistency is key)[8]

  • Fluorescence microplate reader with excitation and emission filters appropriate for AMC

II. Preparation of AMC Stock Solution

  • Dissolve AMC: Prepare a concentrated stock solution of AMC by dissolving it in DMSO.[6] For example, to make a 1 mM stock solution, dissolve 1.75 mg of AMC (MW: 175.18 g/mol ) in 10 mL of DMSO.

  • Storage: Store the AMC stock solution in small aliquots at -20°C, protected from light.[4][9] Avoid repeated freeze-thaw cycles.[10]

III. Preparation of AMC Standard Dilutions

  • Intermediate Dilution: Prepare an intermediate dilution of the AMC stock solution in Assay Buffer. For example, dilute the 1 mM AMC stock solution to 100 µM by adding 10 µL of the stock to 990 µL of Assay Buffer.

  • Serial Dilutions: Perform serial dilutions of the intermediate AMC solution in Assay Buffer to generate a range of concentrations for the standard curve. A typical range is from 0 to 10 µM. An example dilution series is provided in the table below. It is recommended to prepare each standard in triplicate.[11]

IV. Fluorescence Measurement

  • Plate Loading: Pipette 100 µL of each AMC standard dilution and a blank (Assay Buffer only) into the wells of a black 96-well microplate.[8]

  • Instrument Settings: Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for AMC. The optimal wavelengths are typically around 360-380 nm for excitation and 440-460 nm for emission.[2][7] Specific instrument settings may need to be optimized.

  • Data Acquisition: Measure the fluorescence intensity for all wells.

V. Data Analysis

  • Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of each AMC standard well.

  • Standard Curve Generation: Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) on the y-axis against the corresponding AMC concentration (µM) on the x-axis.

  • Linear Regression: Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good standard curve should have an R² value close to 1.0.

  • Quantification of Unknowns: The resulting equation can be used to calculate the concentration of AMC released in experimental samples by measuring their fluorescence intensity and solving for the concentration (x).

Data Presentation

Table 1: Example AMC Standard Curve Data

AMC Concentration (µM)Average Fluorescence (RFU)Standard DeviationBackground Corrected RFU
10.01523021015130
5.076501507550
2.53845853745
1.251980501880
0.625105030950
0.312558020480
0.15634015240
0 (Blank)100100

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare AMC Stock Solution (in DMSO) prep_dilutions Prepare Serial Dilutions of AMC in Assay Buffer prep_stock->prep_dilutions load_plate Load Standards and Blanks into 96-well Plate prep_dilutions->load_plate read_fluorescence Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) load_plate->read_fluorescence subtract_blank Subtract Blank Fluorescence read_fluorescence->subtract_blank plot_curve Plot RFU vs. [AMC] subtract_blank->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression quantify Quantify Unknowns linear_regression->quantify

Caption: Workflow for generating an AMC standard curve.

signaling_pathway cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Substrate Suc-Ala-Ala-Pro-Phe-AMC (Low Fluorescence) Products Suc-Ala-Ala-Pro-Phe + AMC (High Fluorescence) Substrate->Products Cleavage Enzyme Chymotrypsin-like Protease Enzyme->Products Emission Emitted Light (440-460 nm) Products->Emission Fluorescence Excitation Excitation Light (360-380 nm) Excitation->Products Detector Detector Emission->Detector

Caption: Principle of the fluorogenic protease assay.

References

Application Notes and Protocols for Live-Cell Imaging with Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate designed for the sensitive detection of chymotrypsin-like serine protease activity. This peptide sequence is specifically cleaved by enzymes such as chymotrypsin and Cathepsin G. Upon enzymatic cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, resulting in a quantifiable increase in fluorescence. This property makes this compound a valuable tool for real-time, live-cell imaging of protease activity, offering insights into various cellular processes, including apoptosis and inflammation.

Principle of Detection

The substrate, this compound, is intrinsically weakly fluorescent. In the presence of active chymotrypsin-like proteases, the peptide bond between the phenylalanine (Phe) residue and AMC is hydrolyzed. This releases the free AMC fluorophore, which exhibits strong fluorescence when excited with UV light. The rate of fluorescence increase is directly proportional to the enzymatic activity of the protease.

Applications in Live-Cell Imaging

  • Apoptosis Monitoring: Chymotrypsin-like proteases are known to be activated during apoptosis.[1][2] Live-cell imaging with this compound allows for the real-time visualization and quantification of this activity, providing a dynamic view of the apoptotic cascade.

  • Inflammation Studies: Cathepsin G, a chymotrypsin-like protease primarily found in neutrophils, plays a role in inflammatory responses. This substrate can be used to monitor the activity of Cathepsin G in live immune cells.

  • Drug Discovery: High-throughput screening of compounds that inhibit or enhance the activity of chymotrypsin-like proteases can be performed in a live-cell format, providing more physiologically relevant data for drug development.

Quantitative Data Summary

ParameterValueReference
Enzyme Specificity Chymotrypsin, Cathepsin G, Chymotrypsin-like proteasesN/A
Fluorophore 7-amino-4-methylcoumarin (AMC)N/A
Excitation Wavelength (Free AMC) 360-380 nmN/A
Emission Wavelength (Free AMC) 440-460 nmN/A
Recommended Working Concentration (in vitro) 50 - 200 µM[3]
Suggested Starting Concentration (Live-Cell Imaging) 10 - 50 µMN/A
Phototoxicity Concern (Excitation Light) High (UV range can cause DNA damage)[4][5][6]

Signaling Pathway

Caspase-Dependent Activation of Chymotrypsin-Like Proteases in Apoptosis

During apoptosis, initiator caspases (e.g., Caspase-8, Caspase-9) activate executioner caspases (e.g., Caspase-3). Activated Caspase-3 can then cleave and activate chymotrypsin-like proteases, which contribute to the downstream events of apoptosis, such as nuclear condensation and DNA fragmentation.[1]

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine, TNF-α) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Chymotrypsin_Like_Proteases Chymotrypsin-Like Proteases (e.g., Cathepsin G) Executioner_Caspases->Chymotrypsin_Like_Proteases Activation Apoptotic_Events Apoptotic Events (Nuclear Condensation, DNA Fragmentation) Chymotrypsin_Like_Proteases->Apoptotic_Events

Caption: Caspase cascade leading to the activation of chymotrypsin-like proteases during apoptosis.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Chymotrypsin-Like Protease Activity

This protocol provides a general guideline for imaging protease activity in adherent cells. Optimization of substrate concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Adherent cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with environmental control (37°C, 5% CO2) and appropriate filter sets (Excitation: ~380 nm, Emission: ~460 nm)

  • Positive control (e.g., apoptosis-inducing agent like Staurosporine)

  • Negative control (untreated cells)

  • Optional: Protease inhibitor for chymotrypsin-like proteases (e.g., Chymostatin)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

  • Prepare Working Solution: Dilute the substrate stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (start with a range of 10-50 µM).

  • Cell Treatment (Optional): If inducing protease activity, treat the cells with the desired stimulus (e.g., Staurosporine for apoptosis induction) for the appropriate duration. Include a vehicle control.

  • Substrate Loading: Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. Add the substrate working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO2, protected from light. The optimal incubation time should be determined empirically.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Using the appropriate filter set (Ex: ~380 nm, Em: ~460 nm), acquire fluorescence and brightfield/phase-contrast images.

    • Important: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity, especially when performing time-lapse imaging.[5][6] The UV excitation wavelength can be genotoxic.[4]

    • For kinetic studies, acquire images at regular intervals.

  • Controls:

    • Negative Control: Image untreated cells incubated with the substrate to determine baseline fluorescence.

    • Positive Control: Image cells treated with a known activator of chymotrypsin-like proteases.

    • Inhibitor Control (Optional): Pre-incubate cells with a specific chymotrypsin-like protease inhibitor before adding the substrate to confirm the specificity of the fluorescent signal.

  • Data Analysis: Quantify the fluorescence intensity per cell or per region of interest over time using appropriate image analysis software.

Experimental Workflow

experimental_workflow A Plate cells on glass-bottom dish B Treat with stimulus (e.g., Staurosporine) A->B D Incubate cells with substrate (15-60 min) B->D C Prepare this compound working solution C->D E Live-cell imaging (Fluorescence Microscopy) D->E F Image acquisition (Time-lapse) E->F G Data analysis (Quantify fluorescence) F->G

Caption: Workflow for live-cell imaging of protease activity.

Troubleshooting and Considerations

  • High Background Fluorescence:

    • Decrease the substrate concentration.

    • Reduce the incubation time.

    • Ensure complete removal of the culture medium before adding the substrate solution.

  • Low Signal:

    • Increase the substrate concentration.

    • Increase the incubation time.

    • Ensure the cells are healthy and the protease of interest is active.

  • Phototoxicity:

    • Minimize exposure to the excitation light.[5][6] Use a neutral density filter if available.

    • Use the shortest possible exposure times that provide a good signal-to-noise ratio.

    • For time-lapse imaging, increase the interval between image acquisitions.

  • Substrate Delivery: The this compound peptide is relatively small and should be cell-permeable. However, for difficult-to-transfect cells, consider using cell-penetrating peptides or other delivery reagents.[7][8]

  • Specificity: To confirm that the observed fluorescence is due to the activity of the target protease, use specific inhibitors as controls.

By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes governed by chymotrypsin-like proteases in living cells.

References

Measuring Cathepsin G Activity Using the Fluorogenic Substrate Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Cathepsin G (CTSG) is a neutral serine protease stored in the azurophilic granules of neutrophils.[1][2] As a key effector molecule in the innate immune system, it plays a critical role in host defense against microbial pathogens and in the regulation of inflammatory responses.[3][4] Cathepsin G possesses a unique dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities, allowing it to cleave substrates after aromatic (e.g., Phenylalanine, Leucine) and basic (e.g., Lysine, Arginine) amino acid residues.[3][5][6] This broad specificity enables it to degrade various extracellular matrix components, process cytokines and chemokines, and activate other proteases and cell surface receptors.[4] Dysregulated Cathepsin G activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an important target for drug discovery and development.[3]

The fluorogenic peptide substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC), is a valuable tool for the sensitive and continuous measurement of Cathepsin G's chymotrypsin-like activity. The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the Phenylalanine residue by Cathepsin G. This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) group from the tetrapeptide. The fluorescence of the intact substrate is negligible, but upon cleavage, the free AMC fluoresces brightly, with excitation around 360-380 nm and emission in the 440-460 nm range.[7] The rate of increase in fluorescence intensity is directly proportional to the Cathepsin G activity in the sample.

This application note provides a detailed protocol for measuring Cathepsin G activity using this compound, guidance on data analysis, and a summary of key quantitative parameters.

Data Presentation

Table 1: Quantitative Data for Cathepsin G Activity Assay

ParameterValueReference
Substrate
Full NameSuccinyl-Alanine-Leucine-Proline-Phenylalanine-7-Amino-4-methylcoumarin
Molecular Weight~661.7 g/mol [7][8]
P1 Residue for CleavagePhenylalanine (Phe)[1]
Fluorophore (AMC)
Excitation Wavelength360 - 380 nm[7]
Emission Wavelength440 - 460 nm[7]
Assay Conditions
Recommended Buffer50 mM Tris, pH 8.0, 100 mM NaCl, 0.01% Tween-20[9]
Alternative Buffer0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO[10]
Temperature25°C to 37°C[10][11]
Kinetic Parameters (Comparative)
Substrate Specificity (kcat/Km) for P1 ResiduesLys = Phe > Arg = Leu > Met[5][12]
kcat/Km for a sensitive substrate (Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp)150 mM⁻¹ s⁻¹[13]
Typical Reagent Concentrations
Substrate Stock Solution10 mM in DMSO
Final Substrate Concentration10 - 100 µM[14]
Final Enzyme Concentration1 - 30 nM[15]

Experimental Protocols

I. Reagent Preparation
  • Assay Buffer: Prepare a buffer solution containing 50 mM Tris-HCl, 100 mM NaCl, and 0.01% Tween-20. Adjust the pH to 8.0 at room temperature. Filter the buffer through a 0.22 µm filter and store at 4°C.

  • Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.[8]

  • Cathepsin G Enzyme: Reconstitute purified human neutrophil Cathepsin G in a buffer appropriate for long-term stability (e.g., 50 mM Sodium Acetate, pH 5.5, with 200 mM NaCl) to a stock concentration of 1-10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin in DMSO. This will be used to generate a standard curve to quantify the amount of product formed. Store at -20°C, protected from light.

  • Inhibitor (Optional): A specific Cathepsin G inhibitor can be used as a negative control. Prepare a stock solution in DMSO according to the manufacturer's instructions.

II. Experimental Workflow for Cathepsin G Activity Measurement

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_std Prepare AMC Standard Dilutions add_buffer Add Assay Buffer to wells prep_buffer->add_buffer prep_sample Prepare Samples (e.g., cell lysates) add_std Add AMC Standards prep_std->add_std prep_enzyme Prepare Cathepsin G Dilutions add_sample Add Samples/Enzyme prep_sample->add_sample prep_substrate Prepare Substrate Working Solution prep_enzyme->add_sample plot_std Plot AMC Standard Curve add_std->plot_std add_inhibitor Add Inhibitor (Negative Control) add_sample->add_inhibitor pre_incubate Pre-incubate plate at 37°C add_sample->pre_incubate add_buffer->add_std add_buffer->add_sample initiate Initiate reaction by adding Substrate pre_incubate->initiate measure Measure Fluorescence (Ex/Em = 380/460 nm) Kinetically over 30-60 min initiate->measure calc_rate Calculate Rate of Reaction (RFU/min) measure->calc_rate convert_activity Convert RFU/min to pmol/min using Standard Curve plot_std->convert_activity calc_rate->convert_activity normalize Normalize Activity (e.g., to protein concentration) convert_activity->normalize

Caption: Experimental workflow for measuring Cathepsin G activity.

III. Standard Curve Generation
  • Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate standards ranging from 0 to 20 µM.

  • Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well microplate.

  • Measure the fluorescence at Ex/Em = 380/460 nm.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known AMC concentration (µM). Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

IV. Kinetic Measurement Protocol
  • Setup: Add the following to the wells of a black 96-well plate:

    • Sample Wells: 50 µL of diluted Cathepsin G or biological sample.

    • Negative Control: 50 µL of diluted Cathepsin G/sample, pre-incubated with inhibitor for 10-15 minutes.

    • Blank (Substrate Control): 50 µL of Assay Buffer.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: Prepare a 2X working solution of the this compound substrate in Assay Buffer (e.g., 200 µM for a final concentration of 100 µM). Add 50 µL of this working solution to all wells to initiate the reaction. The total volume in each well should be 100 µL.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity (Ex/Em = 380/460 nm) every 60 seconds for 30 to 60 minutes.

V. Data Analysis
  • Calculate the Rate of Reaction: For each well, plot the RFU values against time (in minutes). Determine the slope of the linear portion of this curve to get the reaction rate in RFU/min.

  • Subtract Blank: Subtract the rate of the blank (substrate control) from the rates of all sample wells.

  • Quantify Activity: Convert the reaction rate from RFU/min to the amount of AMC produced per minute using the slope from the AMC standard curve.

    Activity (pmol/min) = [(Sample Rate (RFU/min) - Blank Rate (RFU/min)) / Slope of Standard Curve (RFU/pmol)]

  • Normalize Activity: If using cell lysates or other biological samples, normalize the activity to the total protein concentration of the sample, typically expressed as pmol/min/mg of protein.

Visualizations

Enzymatic Reaction

enzymatic_reaction substrate This compound (Non-fluorescent) enzyme Cathepsin G substrate->enzyme Binds to active site product1 Suc-Ala-Leu-Pro-Phe enzyme->product1 Cleaves peptide bond product2 AMC (Fluorescent) enzyme->product2 Releases

Caption: Cleavage of this compound by Cathepsin G.

Cathepsin G Signaling Pathway

Cathepsin G can regulate cellular responses by cleaving and activating cell surface receptors, such as Protease-Activated Receptors (PARs). The activation of PAR-1 by Cathepsin G is a known signaling pathway.

signaling_pathway cluster_membrane Cell Membrane PAR1_inactive PAR-1 (Inactive) PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Conformational Change G_protein G-protein (Gαi/o) PAR1_active->G_protein Activates Downstream Downstream Signaling (e.g., MAPK pathway, Monocyte Chemotaxis) G_protein->Downstream Modulates CatG Cathepsin G (Extracellular) CatG->PAR1_inactive Cleaves N-terminus

References

Troubleshooting & Optimization

Troubleshooting low signal in Suc-Ala-Leu-Pro-Phe-AMC assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Suc-Ala-Leu-Pro-Phe-AMC assay, commonly used for measuring the activity of chymotrypsin and other chymotrypsin-like serine proteases.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

This assay utilizes a synthetic peptide substrate, Succinyl-Alanine-Leucine-Proline-Phenylalanine, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched.[1][2][3] When a protease like chymotrypsin cleaves the peptide bond after the Phenylalanine residue, free AMC is released. This release results in a significant increase in fluorescence, which can be measured over time to determine the enzyme's activity.[2][4][5] The rate of increase in fluorescence is directly proportional to the protease activity.

Q2: What are the optimal excitation and emission wavelengths for free AMC?

The released 7-amino-4-methylcoumarin (AMC) is typically excited at a wavelength range of 340-380 nm and its fluorescence emission is measured at 440-460 nm.[4][6] It is crucial to confirm the optimal settings for your specific instrument.

Q3: Why is the substrate peptide-bound AMC not fluorescent?

When AMC is attached to the peptide via an amide bond, its conjugated electron system is altered.[1] This change shifts the absorption and emission frequencies and significantly reduces the quantum yield of fluorescence, a phenomenon known as static quenching.[1] Upon cleavage, the free AMC amine is liberated, restoring its native electronic structure and high fluorescence capacity.[2][5]

Q4: What enzymes can be measured with this substrate?

The this compound substrate is primarily designed for measuring the activity of α-chymotrypsin and chymotrypsin-like proteases that exhibit a substrate preference for a large hydrophobic residue like Phenylalanine at the P1 position.[7][8] It has also been used as a substrate for other enzymes such as Cathepsin G and certain peptidyl prolyl cis-trans isomerases (PPIases).[6][9]

Troubleshooting Guide: Low or No Signal

Experiencing a low or absent fluorescent signal is a common issue. The following sections provide a systematic guide to identify and resolve the root cause.

Diagram: Enzymatic Reaction Pathway

sub This compound (Substrate, Low Fluorescence) enz Chymotrypsin (Enzyme) sub_enz_complex Enzyme-Substrate Complex sub->sub_enz_complex Binds prod Suc-Ala-Leu-Pro-Phe (Cleaved Peptide) amc Free AMC (High Fluorescence) sub_enz_complex->enz Released sub_enz_complex->prod Catalysis sub_enz_complex->amc start Start: Low/No Signal Detected check_instrument Step 1: Validate Instrument Run Free AMC Standard Curve start->check_instrument instrument_ok Is Signal Detected & Linear? check_instrument->instrument_ok fix_instrument Adjust Instrument: - Check Wavelengths - Increase Gain - Check Plate Type instrument_ok->fix_instrument No check_reagents Step 2: Validate Reagents - Check Buffer pH - Test Substrate Solubility instrument_ok->check_reagents Yes fix_instrument->check_instrument reagents_ok Are Reagents Within Spec? check_reagents->reagents_ok fix_reagents Prepare Fresh Reagents: - Remake Buffer - Use New Substrate Aliquot reagents_ok->fix_reagents No check_enzyme Step 3: Test Enzyme Activity - Use High [Enzyme] - Run Positive Control reagents_ok->check_enzyme Yes fix_reagents->check_reagents enzyme_ok Is Activity Detected? check_enzyme->enzyme_ok fix_enzyme Troubleshoot Enzyme: - Use New Enzyme Stock - Check Storage Conditions enzyme_ok->fix_enzyme No success Problem Solved enzyme_ok->success Yes fix_enzyme->check_enzyme

References

High background fluorescence with Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorogenic substrate Suc-Ala-Leu-Pro-Phe-AMC. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues, particularly high background fluorescence.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the accuracy and sensitivity of your assay. Below are common causes and their solutions.

Question: Why is my blank (no enzyme) reading high and/or increasing over time?

Answer: This is often due to the spontaneous hydrolysis of the this compound substrate or the presence of contaminating proteases.

Troubleshooting Steps:

Potential Cause Recommended Solution
Substrate Instability (Autohydrolysis) Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] Store the lyophilized substrate at -20°C or lower, protected from light and moisture.[2] Consider optimizing the assay pH, as peptide hydrolysis can be pH-dependent.[3]
Contaminated Reagents Use high-purity, protease-free water and reagents. Filter-sterilize buffers. Ensure pipette tips and tubes are sterile and free of contaminants.
Microplate Issues Use black, non-binding microplates for fluorescence assays to minimize background and prevent substrate/enzyme adsorption to the well surface.[4] Different microplates can yield different background fluorescence levels.[4]
Extended Incubation Times Minimize the incubation time to the shortest duration that provides a robust signal. Long incubation times can lead to increased substrate degradation.[1]

Question: My signal-to-noise ratio is low, even with high enzyme concentration. What could be the issue?

Answer: A low signal-to-noise ratio can be caused by several factors, including compound interference and suboptimal assay conditions.

Troubleshooting Steps:

Potential Cause Recommended Solution
Autofluorescence of Test Compounds Screen test compounds for intrinsic fluorescence at the excitation and emission wavelengths of AMC (Ex: 360-380 nm, Em: 440-460 nm).[5] If a compound is autofluorescent, consider using a different fluorescent substrate with red-shifted wavelengths.[6]
Fluorescence Quenching by Test Compounds Test for quenching by adding the compound to a solution of free AMC and measuring the fluorescence. If quenching is observed, it may be necessary to use a different assay format.
Inner Filter Effect If your test compounds absorb light in the excitation or emission range of AMC, it can lead to artificially low fluorescence readings.[7] Measure the absorbance spectrum of your compounds to check for overlap.
Suboptimal Reagent Concentrations Titrate the substrate and enzyme concentrations to find the optimal balance for a robust signal without excessive background.
Incorrect Instrument Settings Ensure your fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm).[8][9][10] Optimize the gain setting to maximize the signal without saturating the detector.[11]

Logical Troubleshooting Workflow

Here is a logical workflow to diagnose the source of high background fluorescence.

troubleshooting_workflow start High Background Fluorescence Observed check_blank Run 'No Enzyme' Control start->check_blank blank_high Is the Blank Reading High? check_blank->blank_high autohydrolysis Potential Cause: Substrate Autohydrolysis or Contamination blank_high->autohydrolysis Yes check_compound_control Run 'No Enzyme, With Compound' Control blank_high->check_compound_control No troubleshoot_stability Action: - Prepare fresh substrate - Use protease-free reagents - Optimize pH and temperature autohydrolysis->troubleshoot_stability end Problem Resolved troubleshoot_stability->end compound_control_high Is the Compound Control High? check_compound_control->compound_control_high autofluorescence Potential Cause: Compound Autofluorescence compound_control_high->autofluorescence Yes check_signal_to_noise Is Signal-to-Noise Ratio Low? compound_control_high->check_signal_to_noise No troubleshoot_autofluorescence Action: - Screen compound for fluorescence - Use red-shifted substrate if necessary autofluorescence->troubleshoot_autofluorescence troubleshoot_autofluorescence->end quenching Potential Cause: Compound Quenching or Inner Filter Effect check_signal_to_noise->quenching Yes optimize_assay Action: - Titrate enzyme and substrate - Check instrument settings check_signal_to_noise->optimize_assay No troubleshoot_quenching Action: - Test for quenching with free AMC - Check compound absorbance spectrum quenching->troubleshoot_quenching troubleshoot_quenching->end optimize_assay->end

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

Experimental Protocols

Standard Chymotrypsin Activity Assay

This protocol provides a general procedure for measuring chymotrypsin activity using this compound.

Materials:

  • Chymotrypsin (from bovine pancreas)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. A final concentration of 10-50 µM is a good starting point.

  • Prepare a stock solution of chymotrypsin in a suitable buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically. A starting concentration in the low nanomolar range is recommended.

  • Add 50 µL of the substrate working solution to each well of the microplate.

  • To initiate the reaction, add 50 µL of the chymotrypsin solution to each well. For the blank, add 50 µL of the enzyme buffer without the enzyme.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at 360-380 nm and emission at 440-460 nm.

  • Monitor the fluorescence kinetically over a set period (e.g., 30 minutes) at a constant temperature.

  • Calculate the rate of hydrolysis from the linear portion of the kinetic curve.

Signaling Pathway

Chymotrypsinogen Activation Cascade

Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, in the pancreas to prevent premature proteolytic activity.[12] Its activation is a key step in the digestive enzyme cascade that occurs in the small intestine.

chymotrypsin_activation Trypsinogen Trypsinogen (inactive) Trypsin Trypsin (active) Trypsinogen->Trypsin autocatalysis Enteropeptidase Enteropeptidase (in small intestine) Enteropeptidase->Trypsin cleaves Chymotrypsinogen Chymotrypsinogen (inactive) Trypsin->Chymotrypsinogen cleaves Proelastase Proelastase (inactive) Trypsin->Proelastase cleaves Procarboxypeptidase Procarboxypeptidase (inactive) Trypsin->Procarboxypeptidase cleaves pi_Chymotrypsin π-Chymotrypsin (active) Chymotrypsinogen->pi_Chymotrypsin alpha_Chymotrypsin α-Chymotrypsin (fully active) pi_Chymotrypsin->alpha_Chymotrypsin autolysis Elastase Elastase (active) Proelastase->Elastase Carboxypeptidase Carboxypeptidase (active) Procarboxypeptidase->Carboxypeptidase

Caption: Activation cascade of pancreatic zymogens in the small intestine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for the this compound substrate?

A1: The lyophilized powder should be stored at -20°C or colder, protected from light and moisture.[2] Once reconstituted in DMSO, it should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Q2: Can this substrate be used to measure the activity of enzymes other than chymotrypsin?

A2: Yes, this compound is also a substrate for other proteases such as cathepsin G and peptidyl prolyl cis-trans isomerases (PPIases).[8][13] It is important to consider the presence of these other enzymes in your sample and use specific inhibitors if necessary to measure the activity of your enzyme of interest.

Q3: What are some common substances that can cause autofluorescence in my assay?

A3: Several biological molecules and synthetic compounds can exhibit autofluorescence. Common biological sources include NADH, riboflavin, collagen, and elastin.[5] Some drugs and chemicals found in screening libraries can also be intrinsically fluorescent.[14][15] It is recommended to test the fluorescence of all components of your assay mixture individually.

Q4: How does DMSO affect the assay?

A4: DMSO is commonly used to dissolve the substrate. However, high concentrations of DMSO can affect enzyme stability and activity. It is advisable to keep the final concentration of DMSO in the assay as low as possible, typically below 5%.

Q5: What controls should I include in my experiment?

A5: At a minimum, you should include:

  • Blank: All reaction components except the enzyme, to measure substrate autohydrolysis.

  • No-Substrate Control: All reaction components except the substrate, to measure any background fluorescence from the enzyme or other components.

  • Positive Control: A known concentration of active enzyme to ensure the assay is working correctly.

  • Compound Control (for screening): All reaction components except the enzyme, but including the test compound, to check for compound autofluorescence.

References

How to improve signal-to-noise ratio with Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suc-Ala-Leu-Pro-Phe-AMC, a fluorogenic substrate for chymotrypsin and other chymotrypsin-like proteases. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic peptide substrate used to measure the activity of proteases, particularly chymotrypsin.[1][2][3][4][5] The peptide sequence is specifically recognized and cleaved by the enzyme. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[4] The resulting increase in fluorescence can be measured over time to determine the rate of the enzymatic reaction.

Q2: What are the excitation and emission wavelengths for the cleaved AMC product?

The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[2][4]

Q3: What enzymes can be assayed with this compound?

While it is a widely used substrate for chymotrypsin, this compound can also be cleaved by other proteases such as Cathepsin G, carboxypeptidase Y, and peptidyl prolyl isomerase.[2][6]

Q4: How should I prepare and store the this compound substrate?

The lyophilized peptide should be stored at -20°C or below.[7] For use, it is typically dissolved in an organic solvent like DMSO to create a stock solution.[1][7][8] This stock solution should be stored at -20°C or -80°C and protected from light.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Low Signal or No Signal

Q: I am not seeing any increase in fluorescence, or the signal is very weak. What could be the problem?

A: There are several potential reasons for a low or absent signal. Consider the following troubleshooting steps:

  • Enzyme Activity:

    • Inactive Enzyme: Ensure your enzyme is active. Improper storage or handling can lead to loss of activity. Prepare fresh enzyme solutions for each experiment.

    • Incorrect Enzyme Concentration: The enzyme concentration may be too low. Try increasing the enzyme concentration to a level appropriate for your assay conditions.

  • Substrate Integrity:

    • Substrate Degradation: Ensure the this compound substrate has been stored correctly and has not degraded. Light exposure can cause photobleaching of the AMC fluorophore.

  • Assay Conditions:

    • Incorrect Buffer: Verify that the buffer composition and pH are optimal for your enzyme. A common buffer for chymotrypsin assays is 50 mM Tris, pH 8.1, with 1 mM EDTA and 0.01% Tween-20.[8]

    • Presence of Inhibitors: Your sample may contain inhibitors of the enzyme. Include a positive control with a known active enzyme to rule this out.

  • Instrument Settings:

    • Incorrect Wavelengths: Confirm that your fluorometer is set to the correct excitation and emission wavelengths for AMC (Ex: 340-380 nm, Em: 440-460 nm).[2][4]

    • Gain Setting: The gain setting on your instrument may be too low. Increase the gain to amplify the signal, but be careful not to saturate the detector.

High Background Fluorescence

Q: My background fluorescence is very high, which is reducing my signal-to-noise ratio. What can I do?

A: High background fluorescence can obscure the signal from the enzymatic reaction. Here are some common causes and solutions:

  • Substrate Quality:

    • Autohydrolysis: The substrate may be hydrolyzing spontaneously. Run a "no-enzyme" control (substrate in buffer only) to assess the rate of autohydrolysis.

    • Contaminated Substrate: The substrate may be contaminated with free AMC.

  • Buffer and Reagents:

    • Autofluorescence: Some buffer components or compounds in your sample may be autofluorescent. Test the fluorescence of all reagents individually. Consider using alternative media or buffers if significant autofluorescence is detected.

  • Instrument and Plate Settings:

    • Dirty Optics or Plates: Ensure the optics of your fluorometer are clean. Use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.

  • Experimental Design:

    • Subtracting Background: Always include a "no-enzyme" control and subtract its fluorescence reading from your experimental samples at each time point.

Signal Decreases Over Time or Plateaus Quickly

Q: The fluorescence signal increases initially but then starts to decrease or plateaus much faster than expected. Why is this happening?

A: This can be due to several factors related to substrate depletion, enzyme instability, or photobleaching.

  • Substrate Depletion:

    • High Enzyme Concentration: If the enzyme concentration is too high, the substrate will be consumed rapidly, leading to a quick plateau. Reduce the enzyme concentration to achieve a linear reaction rate for a longer duration.

  • Enzyme Instability:

    • Enzyme Degradation: The enzyme may not be stable under the assay conditions for the duration of the experiment.

  • Photobleaching:

    • Excessive Light Exposure: Continuous exposure of the sample to the excitation light can cause the released AMC to photobleach, leading to a decrease in signal.[9][10] Reduce the frequency of measurements or the intensity of the excitation light if possible.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
This compound Concentration 5 µM - 25 µMOptimal concentration may vary depending on the enzyme and experimental goals. A final concentration of 5 µM has been used for chymotrypsin.[8]
Chymotrypsin Concentration 1.25 nM - 250 nMThe ideal concentration depends on the desired reaction rate. A final concentration of 1.25 nM has been shown to be effective.[8]
Assay Buffer 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween-20This is a commonly used buffer for chymotrypsin assays.[8]
Excitation Wavelength 340 - 380 nm
Emission Wavelength 440 - 460 nm[2][4]
Solvent for Stock Solution DMSO[1][7][8]

Experimental Protocols

Standard Chymotrypsin Activity Assay

This protocol provides a general guideline for measuring chymotrypsin activity using this compound.

Materials:

  • This compound

  • DMSO

  • Chymotrypsin

  • Assay Buffer (e.g., 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween-20)

  • Black, opaque 96-well microplate

  • Fluorometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store this stock at -20°C, protected from light.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final concentration in the assay will typically be in the µM range (e.g., 5 µM).

  • Prepare a stock solution of chymotrypsin in a suitable buffer. The final concentration in the assay will typically be in the nM range (e.g., 1.25 nM).[8]

  • Set up the assay in a 96-well plate:

    • Test Wells: Add your chymotrypsin sample to the wells.

    • No-Enzyme Control Wells: Add buffer without enzyme to these wells to measure background fluorescence.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in a pre-warmed fluorometer.

  • Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Assay cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (in DMSO) add_substrate Initiate with Substrate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_buffer Prepare Assay Buffer prep_buffer->add_enzyme add_control Add 'No-Enzyme' Control prep_buffer->add_control pre_incubate Pre-incubate Plate add_enzyme->pre_incubate add_control->pre_incubate pre_incubate->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure subtract_bg Subtract Background measure->subtract_bg calc_rate Calculate Reaction Rate subtract_bg->calc_rate

Caption: A flowchart of the key steps in a typical chymotrypsin assay.

Troubleshooting_Logic Troubleshooting Logic for Low Signal-to-Noise Ratio cluster_low_signal Low Signal cluster_high_bg High Background start Low Signal-to-Noise Ratio check_enzyme Check Enzyme Activity & Concentration start->check_enzyme check_autohydrolysis Run 'No-Enzyme' Control start->check_autohydrolysis check_substrate Check Substrate Integrity check_enzyme->check_substrate check_conditions Verify Assay Conditions (Buffer, pH) check_substrate->check_conditions check_instrument Confirm Instrument Settings (Wavelengths, Gain) check_conditions->check_instrument check_autofluorescence Test Reagent Autofluorescence check_autohydrolysis->check_autofluorescence use_black_plate Use Opaque Black Plate check_autofluorescence->use_black_plate

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Optimizing Enzyme Concentration for Suc-Ala-Leu-Pro-Phe-AMC Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Suc-Ala-Leu-Pro-Phe-AMC in enzyme kinetic assays. It is designed to assist in optimizing enzyme concentration for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic substrate designed for measuring the activity of chymotrypsin and other chymotrypsin-like serine proteases. The substrate consists of a peptide sequence (Ala-Leu-Pro-Phe) recognized by the enzyme, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the phenylalanine (Phe) and AMC, the free AMC is released, which produces a strong fluorescent signal. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.

Q2: What are the typical excitation and emission wavelengths for the released AMC?

The released 7-amino-4-methylcoumarin (AMC) has a maximum excitation wavelength in the range of 360-380 nm and a maximum emission wavelength in the range of 440-460 nm.

Q3: What are the key kinetic parameters I should determine, and how does enzyme concentration affect them?

The primary kinetic parameters to determine are the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

  • K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the enzyme's affinity for its substrate. A lower K_m indicates a higher affinity. Crucially, K_m is an intrinsic property of the enzyme-substrate pair and does not change with enzyme concentration.

  • V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. V_max is directly proportional to the enzyme concentration. Doubling the enzyme concentration will double the V_max.

Q4: Why is it important to determine the initial velocity (V_0) of the reaction?

Measuring the initial velocity (V_0) is critical for accurate kinetic analysis. The initial velocity is the rate of the reaction at the very beginning, before significant substrate depletion or product inhibition occurs. This ensures that the measured rate is truly representative of the enzyme's activity under the initial, defined conditions.

Troubleshooting Guide

This guide addresses common issues encountered when adjusting enzyme concentration for optimal this compound kinetics.

Problem Possible Causes Solutions
No or Very Low Signal 1. Enzyme concentration is too low. 2. Inactive enzyme. 3. Incorrect assay buffer conditions (pH, ionic strength). 4. Substrate degradation or precipitation. 5. Incorrect instrument settings (excitation/emission wavelengths, gain). 1. Increase the enzyme concentration systematically (e.g., 2-fold, 5-fold, 10-fold). 2. Verify enzyme activity with a positive control or a different substrate. Ensure proper storage and handling of the enzyme. 3. Ensure the assay buffer is at the optimal pH and ionic strength for the enzyme. 4. Prepare fresh substrate solution. Ensure complete dissolution; DMSO is commonly used as a solvent. [1]5. Verify the instrument is set to the correct excitation (~380 nm) and emission (~460 nm) wavelengths for AMC. Increase the gain setting on the fluorometer. [2]
Signal is Too High/Saturates Quickly 1. Enzyme concentration is too high. 2. Substrate concentration is too low, leading to rapid depletion. 3. Inner filter effect at high product concentrations. 1. Decrease the enzyme concentration systematically (e.g., by half, 10-fold). 2. Ensure the substrate concentration is well above the K_m to maintain initial velocity conditions for a longer period. 3. Dilute the sample or use a shorter pathlength cuvette if possible. The inner filter effect occurs when high concentrations of fluorescent molecules absorb the excitation or emission light, leading to a non-linear response. [3][4][5]
High Background Fluorescence 1. Autohydrolysis of the substrate. 2. Contaminating fluorescent compounds in the sample or buffer. 3. Intrinsic fluorescence of assay components. 1. Run a "no-enzyme" control to measure the rate of substrate autohydrolysis and subtract this from the experimental values. 2. Run a "no-substrate" control to check for fluorescence from the enzyme preparation or other buffer components. 3. Use high-purity reagents and solvents. Consider the use of fluorescence-free plates (e.g., black plates for fluorescent assays). [6]
Non-linear Reaction Progress Curve 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability. 4. Photobleaching of the fluorescent product. 1. Use a lower enzyme concentration or a higher substrate concentration. The initial linear phase should ideally consume less than 10% of the total substrate. 2. Measure the initial velocity where the effect of product inhibition is minimal. 3. Check the stability of the enzyme under the assay conditions (time, temperature, buffer). 4. Reduce the intensity of the excitation light or the frequency of measurements to minimize photobleaching. [7][8]
Poor Reproducibility 1. Inaccurate pipetting, especially of the enzyme. 2. Inconsistent incubation times or temperatures. 3. Precipitation of enzyme or substrate. 1. Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting errors. 2. Ensure precise timing of reaction initiation and quenching. Use a temperature-controlled plate reader or water bath. 3. Visually inspect solutions for any precipitation before starting the assay.

Experimental Protocols

Determining the Optimal Enzyme Concentration

This protocol outlines the steps to determine the ideal enzyme concentration that results in a linear reaction rate over a desired time period.

Objective: To find an enzyme concentration that yields a steady, measurable increase in fluorescence over time, without rapid substrate depletion.

Materials:

  • Enzyme stock solution (e.g., chymotrypsin)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)

  • DMSO (for dissolving the substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a substrate working solution: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Dilute this stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final substrate concentration is around the K_m value.

  • Prepare serial dilutions of the enzyme: Prepare a series of enzyme dilutions in assay buffer. The range of concentrations will depend on the specific activity of your enzyme preparation. A good starting point might be a range from 1 nM to 100 nM.

  • Set up the assay plate:

    • Add 50 µL of the 2X substrate working solution to each well.

    • Add 50 µL of the different enzyme dilutions to respective wells.

    • Include a "no-enzyme" control well containing 50 µL of assay buffer instead of the enzyme dilution.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths and temperature (e.g., 25°C or 37°C).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 30 or 60 seconds) for a period of 15-30 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Identify the enzyme concentration that results in a linear increase in fluorescence for the desired duration of the assay. This is your optimal enzyme concentration.

Determining K_m and V_max

Objective: To determine the Michaelis-Menten kinetic parameters for your enzyme with the this compound substrate.

Procedure:

  • Use the optimal enzyme concentration determined in the previous protocol.

  • Prepare a range of substrate concentrations: Prepare serial dilutions of the this compound substrate in the assay buffer. The concentrations should typically range from 0.1 x K_m to 10 x K_m. If the K_m is unknown, a broad range from low micromolar to millimolar might be necessary for the initial experiment.

  • Set up the assay plate:

    • Add 50 µL of each 2X substrate dilution to different wells.

    • Initiate the reaction by adding 50 µL of the 2X optimal enzyme concentration to each well.

    • Include a "no-enzyme" control for each substrate concentration.

  • Kinetic Measurement and Data Acquisition: Follow the same procedure as in the previous protocol.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V_0) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot V_0 versus the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine K_m and V_max.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for chymotrypsin with the this compound substrate. Note that these values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

EnzymeSubstrateK_m (µM)V_max (relative units)k_cat (s⁻¹)Reference
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC15-1.5[9]
α-ChymotrypsinSuc-Ala-Ala-Pro-Phe-AMC27 ± 31.00 ± 0.02-Fiedler et al., 1982
Cathepsin GSuc-Ala-Ala-Pro-Phe-AMC250--[10]

Visualizations

Experimental_Workflow_for_Enzyme_Concentration_Optimization cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare Substrate Working Solution C Add Substrate to Microplate A->C B Prepare Serial Enzyme Dilutions D Add Enzyme Dilutions to Initiate Reaction B->D E Kinetic Read in Fluorescence Plate Reader D->E F Plot Fluorescence vs. Time E->F G Determine Linear Reaction Rate F->G H Select Optimal Enzyme Concentration G->H

Caption: Workflow for optimizing enzyme concentration.

Michaelis_Menten_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Use Optimal Enzyme Concentration D Add Enzyme to Initiate Reactions A->D B Prepare Serial Substrate Dilutions C Add Substrate Dilutions to Microplate B->C E Measure Initial Velocities (V₀) D->E F Plot V₀ vs. [Substrate] E->F G Non-linear Regression (Michaelis-Menten Fit) F->G H Determine Km and Vmax G->H

Caption: Workflow for determining K_m and V_max.

Troubleshooting_Logic cluster_NoSignal Troubleshooting: No/Low Signal cluster_HighSignal Troubleshooting: Signal Too High cluster_NonLinear Troubleshooting: Non-linear Rate Start Problem with Assay NoSignal No/Low Signal Start->NoSignal HighSignal Signal Too High Start->HighSignal NonLinear Non-linear Rate Start->NonLinear IncEnzyme Increase [Enzyme] NoSignal->IncEnzyme CheckActivity Check Enzyme Activity NoSignal->CheckActivity CheckSettings Verify Instrument Settings NoSignal->CheckSettings DecEnzyme Decrease [Enzyme] HighSignal->DecEnzyme CheckSubstrate Increase [Substrate] HighSignal->CheckSubstrate LowerEnzyme Lower [Enzyme] NonLinear->LowerEnzyme HigherSubstrate Increase [Substrate] NonLinear->HigherSubstrate CheckStability Check Enzyme Stability NonLinear->CheckStability

Caption: Troubleshooting decision tree for common assay issues.

References

Validation & Comparative

A Researcher's Guide to Chymotrypsin Substrates: A Comparative Analysis of Suc-Ala-Leu-Pro-Phe-AMC and Other Fluorogenic Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in proteomics, drug discovery, and enzymology, the accurate measurement of chymotrypsin activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides a comprehensive comparison of the fluorogenic substrate Suc-Ala-Leu-Pro-Phe-AMC with other commonly employed chymotrypsin substrates. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the necessary information to make informed decisions for their specific applications.

Performance Comparison of Chymotrypsin Substrates

The efficiency of an enzyme-substrate interaction is quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for the substrate. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time, when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the kinetic parameters for several common fluorogenic and chromogenic chymotrypsin substrates to provide a basis for comparison.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Suc-Ala-Ala-Pro-Phe-AMC 151.51.0 x 10⁵A widely used fluorogenic substrate with good sensitivity.
Suc-Leu-Leu-Val-Tyr-AMC ~30--A substrate for the chymotrypsin-like activity of the proteasome, but also cleaved by chymotrypsin. The Km value is for the proteasome.
N-Succinyl-Phe-p-nitroanilide ---A chromogenic substrate. While specific Km and kcat values are not consistently reported, it is a classic substrate for chymotrypsin assays.
N-Benzoyl-Tyr-p-nitroanilide ---Another common chromogenic substrate for chymotrypsin.

Note: The absence of standardized reporting conditions can lead to variability in kinetic parameters across different studies. The values presented here are for comparative purposes. Researchers should always determine these parameters under their specific experimental conditions.

Experimental Protocols

A generalized protocol for determining chymotrypsin activity using a fluorogenic substrate like this compound is provided below. This protocol can be adapted for other AMC-based substrates.

Materials:
  • α-Chymotrypsin (from bovine pancreas)

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well black microplates

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:
  • Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in Assay Buffer. The final enzyme concentration in the assay will depend on the substrate and the desired reaction rate. A typical starting concentration is in the nanomolar range.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the chymotrypsin solution to each well.

    • For a blank or no-enzyme control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Measurement: Immediately place the microplate in a pre-warmed (e.g., 25°C or 37°C) fluorometric microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) for a set period (e.g., 10-30 minutes), with readings taken every 30-60 seconds. The excitation and emission wavelengths for AMC are approximately 380 nm and 460 nm, respectively.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this line corresponds to the rate of substrate hydrolysis.

    • Convert the fluorescence units to the concentration of the released AMC using a standard curve prepared with known concentrations of free AMC.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Visualizing the Molecular Interactions and Workflow

To better understand the enzymatic process and the experimental design, the following diagrams have been generated using Graphviz.

Enzymatic_Reaction cluster_enzyme Chymotrypsin Active Site cluster_substrate Fluorogenic Substrate cluster_products Products Chymotrypsin Chymotrypsin Suc-Peptide Suc-Ala-Leu-Pro-Phe Chymotrypsin->Suc-Peptide Cleavage AMC Fluorescent AMC Chymotrypsin->AMC Suc-Peptide-AMC This compound Suc-Peptide-AMC->Chymotrypsin Binding

Caption: Enzymatic cleavage of a fluorogenic substrate by chymotrypsin.

Chymotrypsin_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Buffer, Substrate) Prepare_Reagents->Setup_Plate Initiate_Reaction Initiate Reaction (Add Enzyme) Setup_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Kinetic) Ex: 380 nm, Em: 460 nm Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis (Calculate V₀, Km, kcat) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a fluorogenic chymotrypsin activity assay.

A Comparative Guide to the Validation of a New Protease Assay Using Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a protease assay utilizing the fluorogenic substrate Succinyl-Alanine-Leucine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC) against established alternative methods. The content herein is designed to assist researchers in making informed decisions when selecting and validating protease assays for their specific applications.

Introduction to Protease Assays and the Role of this compound

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them key targets for drug discovery and important biomarkers. The accurate measurement of protease activity is therefore fundamental to many areas of biological research. A common method for this is the use of synthetic substrates that, upon cleavage by a protease, produce a detectable signal.

This compound is a fluorogenic substrate designed for the sensitive detection of chymotrypsin-like serine proteases. The peptide sequence mimics the natural cleavage site for these enzymes. Upon enzymatic hydrolysis of the amide bond between Phenylalanine (Phe) and 7-Amino-4-methylcoumarin (AMC), the highly fluorescent AMC molecule is released, leading to a measurable increase in fluorescence intensity. This assay principle is widely used due to its high sensitivity and suitability for high-throughput screening.[1][2]

Comparison of Protease Assay Methodologies

The selection of a protease assay is dependent on factors such as the specific protease of interest, the required sensitivity, and the experimental context (e.g., purified enzyme vs. complex biological sample). Here, we compare the this compound based fluorescent assay with two common alternatives: a luminogenic assay using Suc-LLVY-aminoluciferin and a traditional colorimetric assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Data Presentation: Quantitative Comparison of Assay Performance

The following table summarizes key performance metrics for the different assay methodologies.

Parameter This compound (Fluorescent) Suc-LLVY-aminoluciferin (Luminogenic) N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Colorimetric/Spectrophotometric)
Principle Release of fluorescent AMC upon cleavageRelease of aminoluciferin, which is a substrate for luciferase, producing lightHydrolysis of the ester bond, leading to a change in absorbance
Detection Method Fluorometry (Ex: ~360-380 nm, Em: ~440-460 nm)LuminometrySpectrophotometry (256 nm)
Sensitivity High (picomolar to nanomolar range)Very High (can be more sensitive than fluorescence)Moderate (micromolar range)
Kinetic Parameters (for α-Chymotrypsin) Km: ~15 µM, kcat: ~1.5 s-1 (for Suc-AAPF-AMC)Not readily available in searched literatureNot readily available in searched literature
Advantages High sensitivity, real-time kinetics, suitable for HTSExtremely high sensitivity, "glow-type" signal for stable readingsLow cost, simple instrumentation
Disadvantages Potential for compound interference (autofluorescence), requires a fluorescence plate readerRequires a luminometer, potential for luciferase inhibition by compoundsLower sensitivity, less suitable for HTS, potential for interference from compounds that absorb at the same wavelength

Note: Kinetic parameters can vary depending on the specific enzyme and assay conditions.

Experimental Protocols

Detailed methodologies for each of the compared assays are provided below to allow for a thorough understanding of the experimental workflows.

Protocol 1: Chymotrypsin Activity Assay using this compound (Fluorescent)

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM CaCl2.

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the desired working concentration in assay buffer immediately before use.

2. Assay Procedure:

  • Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (e.g., 100 µM).

  • In a 96-well black microplate, add 50 µL of the substrate working solution to each well.

  • To initiate the reaction, add 50 µL of the diluted enzyme solution to each well. For a blank control, add 50 µL of assay buffer without the enzyme.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

Protocol 2: Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay (Luminogenic)

This protocol is based on the commercially available Proteasome-Glo™ assays which utilize Suc-LLVY-aminoluciferin.[3][4]

1. Reagent Preparation:

  • Proteasome-Glo™ Reagent: Prepare according to the manufacturer's instructions by combining the provided buffer and luminogenic substrate.[3][4]

  • Cell Culture: Culture cells to the desired confluency in a 96-well white-walled microplate.

2. Assay Procedure:

  • Equilibrate the cell plate and the prepared Proteasome-Glo™ Reagent to room temperature.

  • Add a volume of the Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by orbital shaking for approximately 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

Protocol 3: Chymotrypsin Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) (Colorimetric)

This is a classic spectrophotometric assay for chymotrypsin.[5][6][7][8]

1. Reagent Preparation:

  • Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl2.[5]

  • Substrate Solution: Prepare a 1.18 mM solution of BTEE in a 1:1 (v/v) mixture of methanol and water.[5]

  • Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL and then dilute to a working concentration of 10-30 µg/mL in 1 mM HCl.[6]

2. Assay Procedure:

  • Set a spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[6]

  • In a quartz cuvette, combine 1.5 mL of assay buffer and 1.4 mL of the BTEE substrate solution.[6]

  • Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[6]

  • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and immediately mix by inversion.

  • Record the increase in absorbance at 256 nm for approximately 5 minutes.

  • The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.

Mandatory Visualizations

Diagram 1: Signaling Pathway of Fluorescent Protease Assay

cluster_0 Assay Principle Protease Protease Substrate (this compound) Suc-Ala-Leu-Pro-Phe AMC Protease->Substrate (this compound) Cleavage Cleaved Peptide Cleaved Peptide Substrate (this compound)->Cleaved Peptide Fluorescent Signal (AMC) Fluorescent Signal (AMC) Substrate (this compound)->Fluorescent Signal (AMC) Release

Caption: Workflow of a fluorescent protease assay.

Diagram 2: Experimental Workflow Comparison

cluster_fluorescent Fluorescent Assay cluster_colorimetric Colorimetric Assay cluster_luminogenic Luminogenic Assay F1 Prepare Reagents (Substrate in DMSO) F2 Add Substrate to Plate F1->F2 F3 Add Enzyme & Start Read F2->F3 F4 Kinetic Measurement (Fluorescence Increase) F3->F4 C1 Prepare Reagents (Substrate in Methanol/Water) C2 Equilibrate Buffer & Substrate in Cuvette C1->C2 C3 Add Enzyme & Start Read C2->C3 C4 Kinetic Measurement (Absorbance Increase) C3->C4 L1 Prepare Reagent Mix (Substrate & Luciferase) L2 Add Reagent to Cells L1->L2 L3 Incubate L2->L3 L4 Endpoint Measurement (Luminescence) L3->L4

Caption: Comparison of experimental workflows.

Conclusion

The validation of a new protease assay using this compound demonstrates a robust and highly sensitive method for quantifying chymotrypsin-like protease activity. Its performance, particularly in terms of sensitivity, is superior to traditional colorimetric assays like the BTEE method. While luminogenic assays may offer even greater sensitivity, the fluorescent assay provides a well-balanced approach with excellent performance, ease of use in a kinetic format, and suitability for high-throughput applications. The choice of assay will ultimately depend on the specific experimental needs, available instrumentation, and the required level of sensitivity. This guide provides the necessary data and protocols to make an informed decision and to properly validate the chosen method.

References

Unveiling the Specificity of a Classic Chymotrypsin Substrate: A Comparative Guide to the Cross-Reactivity of Suc-Ala-Leu-Pro-Phe-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interactions between proteases and their substrates is paramount. This guide provides a detailed comparison of the fluorogenic substrate Succinyl-Alanine-Leucine-Proline-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Leu-Pro-Phe-AMC) and its cross-reactivity with various proteases. By presenting available kinetic data, a comprehensive experimental protocol for assessing protease activity, and clear visual representations of the underlying processes, this document serves as a valuable resource for designing and interpreting protease assays.

This compound is widely recognized as a sensitive substrate for α-chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine, tryptophan, and tyrosine. The cleavage of the amide bond between the phenylalanine residue and the 7-Amino-4-methylcoumarin (AMC) moiety by chymotrypsin results in a quantifiable increase in fluorescence, providing a straightforward method for measuring enzymatic activity. However, the utility of this substrate extends beyond chymotrypsin, exhibiting varying degrees of cross-reactivity with other proteases. This guide delves into these interactions to provide a clearer picture of its substrate specificity.

Comparative Analysis of Protease Activity with this compound

The following table summarizes the available quantitative data on the kinetic parameters of various proteases with this compound. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

ProteaseSourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
α-ChymotrypsinBovine Pancreas15[1]1.5[1]100,000
Human Neutrophil Cathepsin GHumanData Not AvailableData Not AvailableData Not Available
Human Leukocyte ElastaseHumanNot HydrolyzedNot HydrolyzedNot Applicable
Proteinase KTritirachium albumData Not AvailableData Not AvailableData Not Available
TrypsinBovine PancreasData Not AvailableData Not AvailableData Not Available
Carboxypeptidase YBaker's YeastData Not AvailableData Not AvailableData Not Available

Experimental Protocol: Determining Protease Kinetic Parameters

This protocol outlines a detailed methodology for determining the kinetic parameters (Km and kcat) of a protease with the fluorogenic substrate this compound.

Materials:

  • Purified protease of interest

  • This compound (from a stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; buffer composition may need to be optimized for the specific protease)

  • 96-well, black, flat-bottom microplates

  • Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • Standard concentration of free 7-Amino-4-methylcoumarin (AMC) for calibration

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound substrate in assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km.

    • Prepare a solution of the purified protease in assay buffer at a fixed concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the protease solution.

    • Include control wells containing assay buffer instead of the enzyme solution to measure background fluorescence.

    • Initiate the reaction by adding a corresponding volume of the diluted substrate solutions to each well. The final volume in each well should be consistent.

  • Data Acquisition:

    • Immediately place the microplate in the fluorometric reader, pre-set to the appropriate temperature for the enzyme's optimal activity.

    • Measure the increase in fluorescence intensity over time (kinetic read). Record data points at regular intervals (e.g., every 30-60 seconds) for a duration that ensures the initial reaction velocity is captured (typically 10-15 minutes).

  • Data Analysis:

    • Calibration Curve: Generate a standard curve by measuring the fluorescence of known concentrations of free AMC. This will allow the conversion of relative fluorescence units (RFU) to the concentration of the product (AMC).

    • Initial Velocity Calculation: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert the slope (RFU/min) to moles of product formed per minute using the AMC standard curve.

    • Michaelis-Menten Kinetics: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

    • kcat Calculation: Calculate the catalytic constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

    • Catalytic Efficiency: Determine the catalytic efficiency by calculating the kcat/Km ratio.

Visualizing the Process

To further clarify the experimental workflow and the enzymatic reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Substrate Dilutions & Enzyme Solution setup Add Enzyme & Substrate to 96-well Plate reagents->setup read Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) setup->read analysis Calculate V₀, Km, kcat & kcat/Km read->analysis

Experimental workflow for determining protease kinetic parameters.

substrate_cleavage substrate This compound (Non-fluorescent) cleaved_peptide Suc-Ala-Leu-Pro-Phe substrate->cleaved_peptide Cleavage amc AMC (Fluorescent) substrate->amc Release protease Protease (e.g., Chymotrypsin)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.